methyl 4-(2-oxo-2H-chromene-3-amido)benzoate
Description
Methyl 4-(2-oxo-2H-chromene-3-amido)benzoate is a chemical compound that belongs to the class of coumarin derivatives Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities
Properties
IUPAC Name |
methyl 4-[(2-oxochromene-3-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c1-23-17(21)11-6-8-13(9-7-11)19-16(20)14-10-12-4-2-3-5-15(12)24-18(14)22/h2-10H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSGHJVWAPOTSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350461 | |
| Record name | methyl 4-(2-oxo-2H-chromene-3-amido)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302558-76-5 | |
| Record name | methyl 4-(2-oxo-2H-chromene-3-amido)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-oxo-2H-chromene-3-amido)benzoate typically involves the reaction of 4-aminobenzoic acid with 3-acetylcoumarin in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-oxo-2H-chromene-3-amido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Methyl 4-(2-oxo-2H-chromene-3-amido)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the synthesis of dyes, perfumes, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 4-(2-oxo-2H-chromene-3-amido)benzoate involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activities, and interfere with cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound of the coumarin family, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant derived from coumarin.
Dicoumarol: Another anticoagulant similar to warfarin.
Uniqueness
Methyl 4-(2-oxo-2H-chromene-3-amido)benzoate is unique due to its specific structure, which combines the coumarin moiety with a benzoate group. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Methyl 4-(2-oxo-2H-chromene-3-amido)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound is derived from the coumarin family, characterized by a chromene core linked to an amide and a benzoate moiety. Its chemical formula is . The unique structure contributes to its biological activities, making it a valuable candidate for drug development.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, showing significant inhibitory effects.
Table 1: Antimicrobial Activity Results
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 18 |
The compound's mechanism involves disrupting microbial cell membranes, leading to cell lysis and death.
2. Anticancer Properties
This compound has been investigated for its potential as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cells.
Case Study: Breast Cancer Cell Lines
In vitro studies on MCF-7 breast cancer cells showed that treatment with the compound resulted in:
- Inhibition of cell proliferation : A reduction in cell viability was observed at concentrations above 10 µM.
- Apoptotic activity : Flow cytometry analysis indicated increased annexin V staining, suggesting the induction of apoptosis.
Table 2: Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12 | Apoptosis induction via caspase activation |
| HeLa | 15 | Cell cycle arrest at G1 phase |
These findings suggest that the compound may serve as a lead for developing new anticancer therapies.
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through various assays. The compound appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
Mechanism of Action:
The compound modulates NF-kB signaling pathways, reducing inflammation in cellular models.
Table 3: Cytokine Inhibition Results
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 50 |
| IL-6 | 100 | 30 |
These results highlight its potential utility in treating inflammatory diseases.
4. Antioxidant Activity
Antioxidant assays demonstrate that this compound effectively scavenges free radicals, contributing to its protective effects against oxidative stress.
Case Study: DPPH Radical Scavenging Activity
In DPPH assays, the compound exhibited a significant dose-dependent scavenging effect, with an IC50 value comparable to well-known antioxidants like ascorbic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
